
Tenofovir diphosphate (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tenofovir diphosphate (disodium) is a nucleotide analog with significant antiviral properties. It is primarily used in the treatment of HIV and hepatitis B infections. Tenofovir diphosphate is the active form of tenofovir, which is a prodrug. The compound works by inhibiting the activity of viral reverse transcriptase and DNA polymerase, thus preventing the replication of the virus .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tenofovir diphosphate involves multiple steps, starting from the precursor tenofovir. The process includes phosphorylation reactions to introduce the diphosphate group. The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of tenofovir diphosphate (disodium) follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
化学反应分析
Types of Reactions: Tenofovir diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed:
科学研究应用
Measurement of Adherence to Antiretroviral Therapy
One of the primary applications of tenofovir diphosphate is its use as a biomarker for adherence to ART. Studies have shown that levels of tenofovir diphosphate in dried blood spots are strongly associated with viral suppression in individuals living with HIV. Specifically, higher concentrations of tenofovir diphosphate correlate with improved adherence and lower viral loads .
Case Study: Adherence and Viral Suppression
A study conducted on a cohort of persons living with HIV demonstrated that individuals with tenofovir diphosphate concentrations above 1850 fmol/punch had an adjusted odds ratio (aOR) for viral suppression of 73.5 compared to those with lower concentrations . This indicates that monitoring tenofovir diphosphate levels can serve as an effective tool for clinicians to assess patient adherence and predict treatment success.
Predictive Value for Viral Failure and Drug Resistance
Tenofovir diphosphate also shows promise as a predictive biomarker for virologic failure (VF) and the development of drug resistance. Research indicates that mid-range concentrations of tenofovir diphosphate are associated with VF, particularly in patients who develop resistance to treatment .
Case Study: Predicting Virologic Failure
In a study conducted in KwaZulu-Natal, South Africa, researchers found that patients experiencing VF exhibited mid-range levels of tenofovir diphosphate, suggesting that this biomarker could be utilized to identify those at risk for treatment failure and guide clinical decisions . This predictive capability underscores the importance of integrating tenofovir diphosphate monitoring into routine clinical practice.
Pharmacokinetics and Efficacy in Different Populations
The pharmacokinetic profile of tenofovir diphosphate varies between different formulations and populations. For instance, studies have shown that switching from tenofovir disoproxil fumarate to tenofovir alafenamide results in significantly higher intracellular levels of tenofovir diphosphate while reducing plasma concentrations . This shift not only enhances efficacy but also minimizes adverse effects related to renal function and bone density .
Comparison Table: Pharmacokinetics of Tenofovir Formulations
Parameter | Tenofovir Disoproxil Fumarate | Tenofovir Alafenamide |
---|---|---|
Intracellular Half-Life | 17 days | Longer |
Plasma Exposure | Higher | Lower |
Renal Toxicity | Higher risk | Lower risk |
Bone Density Impact | Significant | Minimal |
Implications for Pre-Exposure Prophylaxis (PrEP)
Tenofovir diphosphate is also critical in assessing the efficacy of pre-exposure prophylaxis strategies against HIV. Its levels can predict the effectiveness of PrEP regimens, as higher concentrations correlate with reduced rates of HIV infection among at-risk populations .
作用机制
Tenofovir diphosphate exerts its effects by inhibiting the activity of viral reverse transcriptase and DNA polymerase. It competes with the natural substrate, deoxyadenosine 5’-triphosphate, and incorporates into the viral DNA, causing chain termination. This prevents the virus from replicating and spreading . The molecular targets include HIV-1 reverse transcriptase and hepatitis B virus DNA polymerase .
相似化合物的比较
Tenofovir disoproxil fumarate: A prodrug of tenofovir that is converted to tenofovir diphosphate in the body.
Tenofovir alafenamide: Another prodrug of tenofovir with improved bioavailability and reduced renal toxicity compared to tenofovir disoproxil fumarate.
Uniqueness: Tenofovir diphosphate (disodium) is unique in its high potency and broad-spectrum antiviral activity. Its ability to inhibit both HIV and hepatitis B virus makes it a versatile and valuable compound in antiviral therapy .
属性
分子式 |
C9H14N5Na2O10P3 |
---|---|
分子量 |
491.14 g/mol |
IUPAC 名称 |
disodium;[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H16N5O10P3.2Na/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;;/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19);;/q;2*+1/p-2/t6-;;/m1../s1 |
InChI 键 |
UVTVQFZBKQKROA-QYCVXMPOSA-L |
手性 SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-].[Na+].[Na+] |
规范 SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。